Bz-Pro-Phe-Arg-pNA
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Overview
Description
Chromozym PK is a non-radioactive amidolytic chromogenic substrate primarily used in the kinetic analysis of plasma kallikrein. It is a synthetic peptide substrate that is cleaved by plasma kallikrein, resulting in the release of a chromophore, which can be measured spectrophotometrically. This compound is widely used in biochemical assays to determine the activity of serine proteases, particularly plasma kallikrein .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromozym PK is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:
Protection of Amino Groups: The amino groups of the amino acids are protected using protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reactions: The protected amino acids are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Deprotection: The protecting groups are removed to expose the free amino groups, allowing for further coupling reactions.
Cleavage and Purification: The final peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Chromozym PK follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is typically lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Chromozym PK undergoes hydrolysis when cleaved by plasma kallikrein. The hydrolysis reaction results in the release of a chromophore, 4-nitroaniline, which can be measured at 405 nm. This reaction is specific to serine proteases, particularly plasma kallikrein .
Common Reagents and Conditions
Activator: Magnesium ions (Mg²⁺) are commonly used as activators. Other divalent metal ions such as manganese (Mn²⁺), iron (Fe²⁺), and zinc (Zn²⁺) can also be used.
Buffer: The reaction is typically carried out in a buffer solution at pH 7.4.
Temperature: The optimal temperature for the reaction is 25°C
Major Products
The major product formed from the hydrolysis of Chromozym PK is 4-nitroaniline, which is detected spectrophotometrically .
Scientific Research Applications
Chromozym PK is extensively used in scientific research for the following applications:
Biochemical Assays: It is used as a substrate in assays to measure the activity of serine proteases, particularly plasma kallikrein.
Medical Research: Chromozym PK is used in studies related to blood coagulation and fibrinolysis, as plasma kallikrein plays a crucial role in these processes.
Pharmaceutical Research: It is used in the development and testing of inhibitors for serine proteases, which are potential therapeutic agents for various diseases.
Industrial Applications: Chromozym PK is used in quality control processes to ensure the activity of serine proteases in industrial enzyme preparations .
Mechanism of Action
Chromozym PK is cleaved by plasma kallikrein into a residual peptide and free 4-nitroaniline. The cleavage occurs at the peptide bond between the arginine and 4-nitroaniline moieties. The free 4-nitroaniline is then measured spectrophotometrically at 405 nm. The absorbance difference per minute is used to determine the kallikrein activity in units per milliliter (U/ml) .
Comparison with Similar Compounds
Chromozym PK is compared with other chromogenic substrates used for serine proteases:
Chromozym TH: Used for thrombin activity assays.
Chromozym PL: Used for plasmin activity assays.
Chromozym t-PA: Used for tissue plasminogen activator assays.
Chromozym PK is unique in its specificity for plasma kallikrein, making it a valuable tool for studying this particular enzyme .
Properties
Molecular Formula |
C33H38N8O6 |
---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36)/t26-,27-,28-/m0/s1 |
InChI Key |
IDSFNACJZVHKIB-KCHLEUMXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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